

Technical Guide: Physical Properties of Tert-butyl 4-fluorophenylcarbamate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Tert-butyl 4-fluorophenylcarbamate</i>
Cat. No.:	B181240

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of **tert-butyl 4-fluorophenylcarbamate**. Due to a lack of extensive characterization in publicly available literature, this document also furnishes detailed, standardized experimental protocols for the determination of key physical properties applicable to this and other organic compounds.

Core Physical Properties

While comprehensive experimental data for **tert-butyl 4-fluorophenylcarbamate** is not readily available, the following information has been established:

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₄ FNO ₂	MSDS[1]
Molecular Weight	211.23 g/mol	MSDS[1]
Melting Point	Not available	
Boiling Point	Not available	
Density	Not available	
Solubility	Not available	

Note: A Safety Data Sheet (SDS) for tert-butyl n-(4-fluorophenyl)carbamate indicates that the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the primary physical properties of an organic solid like **tert-butyl 4-fluorophenylcarbamate**.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. This protocol describes the capillary method, a common and accurate technique.[2][3]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Fisher-Johns)[4]
- Capillary tubes (sealed at one end)[5]
- Mortar and pestle
- Spatula
- Thermometer

Procedure:

- Sample Preparation: A small amount of the dry, finely powdered organic solid is placed in a capillary tube to a height of about 2-3 mm.[5] The tube is then tapped gently to pack the sample at the bottom.[5]
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[4]
- Heating: The sample is heated rapidly at first to determine an approximate melting range. The apparatus is then allowed to cool.

- Accurate Determination: A fresh sample is heated again, with the temperature rising slowly (1-2 °C per minute) as it approaches the approximate melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For smaller sample quantities, the capillary method is often employed.

[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Apparatus:

- Thiele tube or oil bath[\[7\]](#)[\[8\]](#)
- Small test tube
- Capillary tube (sealed at one end)
- Thermometer
- Heating source (e.g., Bunsen burner or hot plate)[\[6\]](#)[\[9\]](#)
- Liquid for the bath (e.g., mineral oil)[\[8\]](#)

Procedure:

- Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, with its sealed end uppermost, is placed inside the test tube.[\[7\]](#)
- Apparatus Setup: The test tube is attached to a thermometer, and the assembly is clamped so that the bulb of the thermometer and the test tube are immersed in the oil bath of a Thiele tube.[\[7\]](#)[\[8\]](#)
- Heating: The oil bath is heated gently. As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.[\[7\]](#)

- Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat source is then removed.[7][8]
- Recording the Boiling Point: The liquid will begin to cool, and the stream of bubbles will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.[7][8]

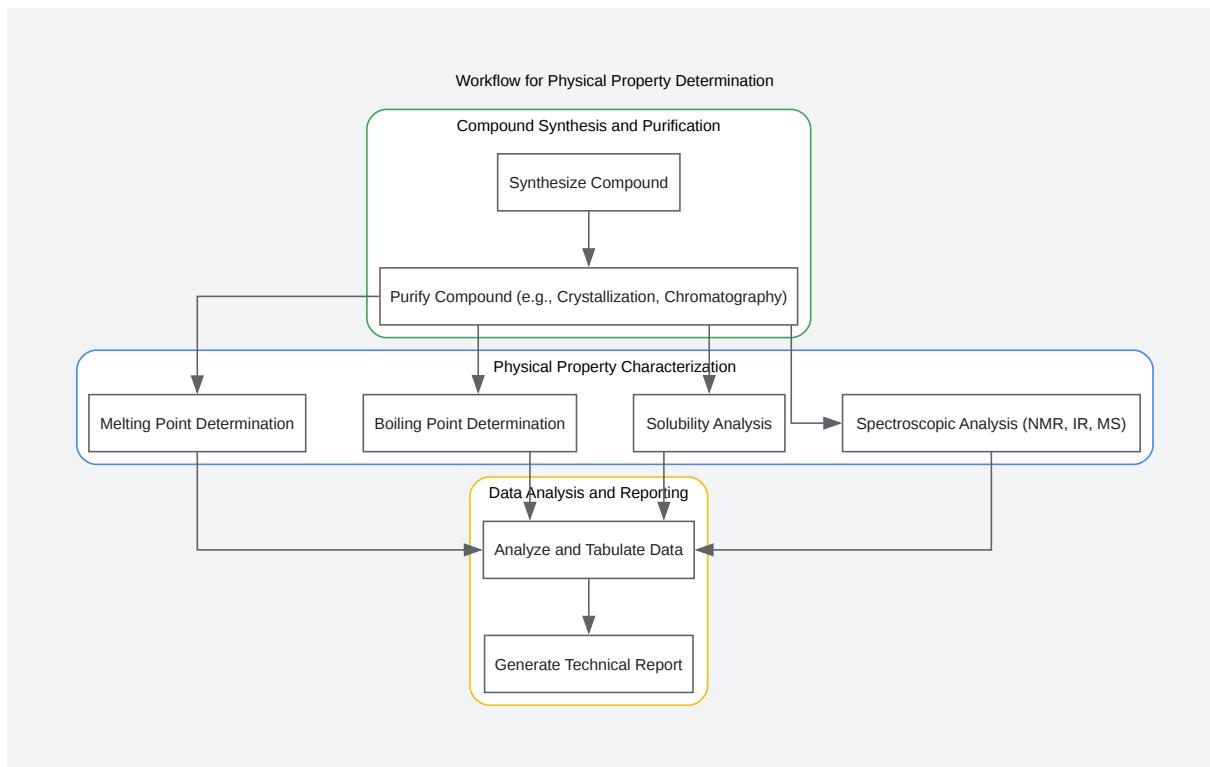
Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent. This protocol outlines a qualitative method for determining solubility in various solvents.[11][12][13][14][15]

Apparatus:

- Small test tubes
- Graduated pipettes or droppers
- Vortex mixer or shaker
- A range of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene)

Procedure:


- Initial Test: A small, measured amount of the solute (e.g., 10 mg) is placed in a test tube.[11]
- Solvent Addition: A small volume of the chosen solvent (e.g., 0.1 mL) is added to the test tube.[11]
- Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).[15]
- Observation: The mixture is observed to see if the solid has completely dissolved. If it has, the substance is considered soluble in that solvent at that concentration.
- Incremental Solvent Addition: If the solid has not dissolved, another small volume of the solvent is added, and the process of mixing and observation is repeated. This is continued

up to a defined total volume of solvent (e.g., 1 mL).

- Classification: The solubility can be classified based on the amount of solvent required to dissolve the solute (e.g., very soluble, soluble, sparingly soluble, insoluble).
- Heating: If the substance is insoluble at room temperature, the mixture can be gently heated to determine the effect of temperature on solubility.[\[15\]](#)

Logical Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the characterization of the physical properties of a chemical compound.

[Click to download full resolution via product page](#)

Caption: General workflow for the determination of physical properties of a synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. capotchem.cn [capotchem.cn]
- 2. westlab.com [westlab.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. Determination of Melting Point [wiredchemist.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. solubility experimental methods.pptx [slideshare.net]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of Tert-butyl 4-fluorophenylcarbamate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181240#tert-butyl-4-fluorophenylcarbamate-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com